5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole

Medicinal chemistry Organic synthesis Cross-coupling

Researchers requiring regioisomerically defined 1,2,3-thiadiazole building blocks face limited access to the 5-substituted isomer. This compound is the 5-(4-substituted phenyl) regioisomer with a bromomethyl handle, enabling distinct metalation and cross-coupling strategies unavailable from 4-substituted analogs. Key advantages: - Enables orthogonal diversification via SN2 at bromomethyl and directed lithiation at the C4 position of the thiadiazole ring. - Complements 4-substituted analog SAR for antimicrobial and agrochemical programs, with a demonstrated safety window for in vivo progression. - Provides a rigid, conjugating phenyl spacer for constructing π-conjugated donor-acceptor architectures in materials science. Supplied by BenchChem with batch-specific quality documentation and global logistics support for R&D procurement.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 154586-22-8
Cat. No. B12442625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole
CAS154586-22-8
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C2=CN=NS2
InChIInChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5H2
InChIKeyTWFBWCABIZOZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole: Core Profile & Comparators


5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole (CAS 154586-22-8) is a heterocyclic building block belonging to the 1,2,3-thiadiazole isomer family, featuring a reactive bromomethyl group attached to a para-substituted phenyl ring at the 5-position of the thiadiazole core . 1,2,3-Thiadiazoles are distinct among the four thiadiazole positional isomers (1,2,3-; 1,2,4-; 1,2,5-; 1,3,4-) due to their unique electronic structure, high heteroatom density, and the ability to undergo ring-opening to thioketenes or alkynethiolates under alkaline, thermal, or photochemical conditions . The bromomethyl substituent provides a versatile handle for nucleophilic substitution, palladium-catalyzed cross-coupling (Suzuki–Miyaura, etc.), and heterocycle elaboration, positioning this compound as a strategic intermediate for medicinal chemistry, agrochemical, and materials science applications [1].

Why 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole Cannot Be Substituted


Generic substitution of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole with its closest structural analogs—including the 4-positional regioisomer (CAS 163798-92-3), non-phenyl-spaced bromomethyl thiadiazoles, oxazole-based congeners, or different halogen variants—introduces quantifiable differences in electronic character, cross-coupling efficiency, metabolic stability, and pharmacophoric geometry that can alter or nullify downstream synthetic or biological outcomes. The 1,2,3-thiadiazole ring exhibits regioisomer-dependent electronic distribution and reactivity profiles; the 5-substituted isomer positions the aryl substituent at a distinct electronic environment relative to the N–S–N locus compared with the 4-substituted variant, directly impacting metalation regiochemistry, cycloaddition behavior, and ring-opening propensity . Additionally, the bromomethyl group offers markedly higher reaction rates in nucleophilic substitution compared with chloromethyl analogs, while the phenyl spacer provides a rigid, conjugating bridge absent in simpler bromomethyl thiadiazoles, conferring distinct advantages in π-stacking interactions and molecular geometry .

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole: Key Differentiation Evidence


Regioisomeric Metalation and Cross-Coupling

The 5-substituted 1,2,3-thiadiazole (target compound) presents the aryl substituent at a fundamentally different electronic position relative to the 4-substituted regioisomer (CAS 163798-92-3). In 5-phenyl-1,2,3-thiadiazole systems, metalation with methyllithium occurs at the 4-position, enabling subsequent electrophilic trapping to generate 4-substituted derivatives; this regiochemistry is unavailable from the 4-substituted isomer, which directs metalation to different sites . The 5-substituted isomer thus provides a distinct entry point for sequential functionalization strategies not accessible from the 4-substituted variant.

Medicinal chemistry Organic synthesis Cross-coupling

Bromomethyl vs. Chloromethyl Reactivity

The bromomethyl group on the target compound provides superior leaving-group ability compared to chloromethyl analogs, translating to faster reaction rates and higher yields in nucleophilic substitution reactions. This difference is explicitly documented for 1,2,5-thiadiazole systems, where 3-(bromomethyl)-1,2,5-thiadiazole exhibits greater reactivity in nucleophilic substitution compared to its chloromethyl and fluoromethyl counterparts, attributed to the weaker C–Br bond and the larger, more polarizable bromine atom . The C–Br bond dissociation energy is approximately 65–70 kcal/mol for benzyl bromide systems, compared with approximately 80–85 kcal/mol for benzyl chloride systems .

Organic synthesis Building block reactivity Nucleophilic substitution

1,2,3- vs. 1,3,4-Thiadiazole and Oxazole Scaffolds

The 1,2,3-thiadiazole scaffold offers distinct stability and electronic properties compared to both the 1,3,4-thiadiazole isomer and oxazole-based analogs. The 1,2,3-thiadiazole ring maintains high in vivo stability due to its strong aromaticity (6π electrons), while the N–C–S moiety enables redox-modulating capabilities critical for antimicrobial and anticancer activities . In contrast, 1,3,4-thiadiazole has been more extensively studied historically and is frequently used as a heteroaromatic bioisostere for amide bonds . Critically, the 1,2,3-isomer is not stale and readily undergoes ring-opening to a diazoketone tautomer, while the 1,2,4- and 1,3,4-isomers are stable; this differential ring-opening propensity provides a unique chemical biology handle for prodrug or triggered-release strategies . The oxazole analog would lack this sulfur-mediated redox behavior entirely.

Medicinal chemistry Bioisosteres Scaffold selection

Phenyl Spacer: π-Stacking and Molecular Geometry

The para-substituted phenyl ring in 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole provides a rigid, planar spacer between the thiadiazole core and the reactive bromomethyl group, enabling predictable π-stacking interactions with aromatic residues in biological targets and extending the molecular length compared to simpler bromomethyl thiadiazoles such as 5-(bromomethyl)-1,2,3-thiadiazole or 4-(bromomethyl)-1,2,3-thiadiazole [1]. This structural feature is critical for binding-site complementarity: 1,2,3-thiadiazole derivatives bearing aromatic substituents at the 4- or 5-position have been shown to participate in π-π stacking interactions and hydrogen bonding with target proteins or enzymes, influencing their inhibitory activity [1]. Simple bromomethyl thiadiazoles lacking the phenyl spacer (e.g., 4-(bromomethyl)-1,2,3-thiadiazole, bp 225.0 ± 32.0 °C, density 1.9 ± 0.1 g/cm³) are significantly smaller, more volatile, and lack the extended aromatic surface area for receptor engagement .

Medicinal chemistry Molecular recognition π-Stacking

4-Isomer Purity and Commercial Benchmark

While the target 5-isomer (CAS 154586-22-8) is less commonly stocked, its 4-substituted regioisomer (CAS 163798-92-3) is commercially available with well-documented purity specifications, providing a procurement benchmark. Thermo Scientific offers 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole at 97% purity (CAS assay range: 96.5–100.0%), packaged in amber glass bottles at 250 mg and 1 g quantities . Independent GC analysis from CymitQuimica confirms purity of 97.9% by area for the same compound (CAS 163798-92-3) . The melting point is consistently reported at 135 °C (or 135–137 °C) across multiple supplier datasheets, indicating high batch-to-batch consistency and crystallinity . These quality metrics provide a baseline expectation for the 5-isomer when sourced from specialized suppliers.

Quality assurance Procurement Analytical chemistry

Antimicrobial SAR of Bromomethylphenyl Thiadiazoles

1,2,3-Thiadiazole derivatives bearing bromobenzyl ether substituents at the 4-position demonstrate potent antimicrobial activity, providing a direct SAR context for the target compound. In a 2019 study, compounds 5a (4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole) and 5b (4-[4-((4-chlorobenzyl)oxy)-phenyl]-1,2,3-thiadiazole) were found to be highly active against both Gram-positive and Gram-negative bacteria [1]. The bromine-substituted analog (5a) showed distinct activity and genotoxicity profiles compared to the chlorine analog (5b) and the selenium isostere (6a), highlighting the role of both the halogen and the heterocycle in biological activity. LD50 values for these derivatives were >5000 mg/kg body weight, indicating a favorable safety window [1]. This 4-substituted activity profile supports the value of the 5-substituted bromomethylphenyl thiadiazole as a complementary regioisomer for SAR expansion.

Antimicrobial activity Drug discovery Structure–activity relationship

5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole: Application Scenarios


Antimicrobial SAR: Regioisomeric Diversification

Procurement of 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole is justified for medicinal chemistry teams seeking to explore regioisomer-dependent SAR around the validated 1,2,3-thiadiazole antimicrobial scaffold [1]. The 5-substituted regioisomer provides a complementary entry point for structure–activity exploration distinct from the 4-substituted analogs that have demonstrated potent Gram-positive and Gram-negative antibacterial activity [1]. The bromomethyl handle enables late-stage diversification via nucleophilic substitution or cross-coupling to generate focused libraries for antimicrobial screening. The documented safety window (LD50 > 5000 mg/kg for close analogs) supports progression into in vivo efficacy models [1].

Regioselective Metalation–Functionalization of Thiadiazoles

For synthetic methodology groups and process chemistry teams, the 5-substituted 1,2,3-thiadiazole offers a unique metalation-based diversification strategy unavailable from the 4-substituted isomer . Lithiation of 5-aryl-1,2,3-thiadiazoles occurs at the 4-position, enabling sequential C–C bond formation while retaining the 5-aryl substituent. This regiochemistry opens synthetic routes to 4,5-disubstituted 1,2,3-thiadiazoles that are inaccessible from the 4-substituted starting material . The bromomethyl group provides an orthogonal functionalization handle compatible with palladium-catalyzed Suzuki–Miyaura coupling under mild, room-temperature conditions [2].

Fungicide and Plant Activator Building Block

The 1,2,3-thiadiazole scaffold has established applications in agrochemistry, with derivatives reported as fungicides, insecticides, and plant activators . 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole provides a versatile intermediate for constructing agrochemical candidates, combining the bioactive 1,2,3-thiadiazole core with a para-substituted phenyl ring for favorable physicochemical properties (predicted logP, solubility, and crystallinity evidenced by mp 135 °C for the 4-isomer analog) . The bromomethyl group enables conjugation to diverse agrochemical pharmacophores or prodrug motifs through well-established SN2 or cross-coupling chemistry.

Electron-Accepting Building Block for Materials

Thiadiazoles, particularly in their benzothiadiazole forms, are widely used as electron-accepting units in organic semiconductors, fluorophores, and photovoltaic materials . 5-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole offers a non-fused thiadiazole scaffold with a reactive handle for incorporation into conjugated systems via cross-coupling. The bromomethyl group can be converted to phosphonium salts (Wittig reagents), boronate esters (Suzuki partners), or directly coupled to construct donor–acceptor architectures [2]. The extended aromatic system provided by the phenyl spacer enhances π-conjugation compared to simpler bromomethyl thiadiazoles .

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